molecular formula C10H11IN2O3 B8319848 4-(3-Iodo-5-nitrophenyl)morpholine

4-(3-Iodo-5-nitrophenyl)morpholine

Cat. No.: B8319848
M. Wt: 334.11 g/mol
InChI Key: XJVRZKOALGOGJF-UHFFFAOYSA-N
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Description

4-(3-Iodo-5-nitrophenyl)morpholine is a useful research compound. Its molecular formula is C10H11IN2O3 and its molecular weight is 334.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11IN2O3

Molecular Weight

334.11 g/mol

IUPAC Name

4-(3-iodo-5-nitrophenyl)morpholine

InChI

InChI=1S/C10H11IN2O3/c11-8-5-9(7-10(6-8)13(14)15)12-1-3-16-4-2-12/h5-7H,1-4H2

InChI Key

XJVRZKOALGOGJF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)I)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-fluoro-3-iodo-5-nitrobenzene (4.0 g, 15 mmol) in DMSO (7.5 mL) was added morpholine (3.26 mL, 37.5 mmol), and the mixture (which instantly became purple) was heated to 130° C. for 30 min in the microwave. Purification was attempted by directly loading the mixture onto a silica gel column (80 g; load neat w/CH2Cl2 rinse; 100:0 to 60:40 hexanes:EtOAc over 35 minutes) but the mixture crashed at the top of the column and not all the mixture could be loaded. Nonetheless, after an initial spike in pressure, purification was possible, and the residual material was purified in a second purification (24 g; load w/CH2Cl2; 100:0 to 60:40 hexanes:EtOAc over 20 minutes). Concentration of the combined fractions from the two purifications provided 4-(3-iodo-5-nitrophenyl)morpholine (4.01 g, 12.0 mmol, 80%) as a bright yellow solid. 1H NMR (400 MHz, CDCl3): δ 7.99 (s, 1H); 7.67 (s, 1H); 7.47 (s, 1H); 3.89 (m, 4H); 3.26 (m, 4H).
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4 g
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3.26 mL
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7.5 mL
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Synthesis routes and methods II

Procedure details

Morpholine (2.53 mL, 28.1 mmol) was added to a solution of 1-fluoro-3-iodo-5-nitrobenzene (3 g, 11.2 mmol) in DMSO (22.5 mL) under nitrogen. The reaction was heated at 120° C. for 2 hours, then cooled to room temperature and diluted with a mixture of ether and ethyl acetate. The organic layer was washed with water (2×) and concentrated under reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate:hexanes) to afford 4-(3-iodo-5-nitrophenyl)morpholine as deep yellow solid.
Quantity
2.53 mL
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Reaction Step One
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3 g
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reactant
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Quantity
22.5 mL
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